molecular formula C19H26N2O4 B5417630 7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No. B5417630
M. Wt: 346.4 g/mol
InChI Key: RPTQFJAJPFSTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as MDMD or 3-MMC-3-MEC, is a synthetic compound that belongs to the cathinone family. It is a designer drug that is often used as a research chemical and has been gaining popularity in recent years.

Mechanism of Action

7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one works by stimulating the release of neurotransmitters in the brain. It acts as a reuptake inhibitor, which means that it prevents the reabsorption of neurotransmitters back into the neurons. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of effects on the body. It has been reported to cause feelings of euphoria, increased energy, and heightened alertness. It can also cause increased heart rate, elevated blood pressure, and increased body temperature. In addition, this compound has been shown to have neurotoxic effects on the brain, which may lead to long-term damage to the central nervous system.

Advantages and Limitations for Lab Experiments

7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several advantages as a research chemical. It is relatively easy to synthesize, and it is readily available for purchase from chemical suppliers. It also has a wide range of effects on the brain, which makes it a valuable tool for studying the central nervous system. However, there are also several limitations to using this compound in lab experiments. It is a highly potent compound, and its effects on the brain are not fully understood. In addition, it has been shown to have neurotoxic effects, which may limit its usefulness for long-term studies.

Future Directions

There are several future directions for research on 7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. One area of interest is the potential therapeutic applications of this compound. This compound has been shown to have effects on the brain that may be useful for treating certain neurological disorders, such as depression and anxiety. Another area of interest is the development of new cathinone compounds that have fewer side effects and are less toxic to the brain. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. This will require a multidisciplinary approach that combines chemistry, pharmacology, and neuroscience.

Synthesis Methods

7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is synthesized through a complex chemical process that involves the reaction of 4-methoxyphenylacetone with 3-methyl-2-nitro-1H-indole. The resulting product is then reduced with sodium borohydride to obtain the final compound. The synthesis of this compound is a challenging process that requires specialized knowledge and equipment.

Scientific Research Applications

7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is primarily used as a research chemical in the field of neuroscience. It is used to study the effects of cathinones on the central nervous system and to investigate the potential therapeutic applications of these compounds. This compound has been shown to have a wide range of effects on the brain, including the release of dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

9-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-20-13-19(25-18(20)23)11-4-12-21(14-19)17(22)6-3-5-15-7-9-16(24-2)10-8-15/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTQFJAJPFSTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(C2)C(=O)CCCC3=CC=C(C=C3)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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